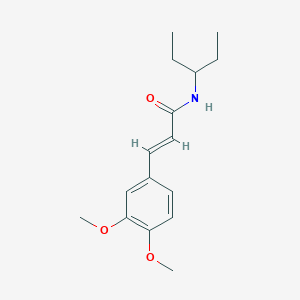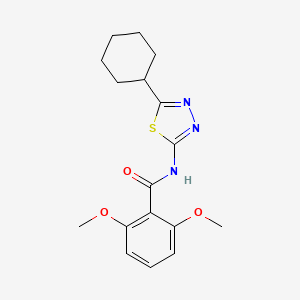
(2E)-3-(3,4-dimethoxyphenyl)-N-(pentan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 1-ethylpropylamine.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 1-ethylpropylamine in the presence of a base to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Examples include (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLPROPYL)-2-PROPENAMIDE and (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ISOPROPYLBUTYL)-2-PROPENAMIDE.
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE: can be compared with other propenamide derivatives and compounds containing dimethoxyphenyl groups.
Uniqueness
The uniqueness of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with a propenamide moiety and an ethylpropyl side chain differentiates it from other similar compounds.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-pentan-3-ylprop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-5-13(6-2)17-16(18)10-8-12-7-9-14(19-3)15(11-12)20-4/h7-11,13H,5-6H2,1-4H3,(H,17,18)/b10-8+ |
InChI Key |
SJUHDIVUOWNUQL-CSKARUKUSA-N |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11012536.png)
![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11012540.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11012543.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11012545.png)
![ethyl (2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012551.png)
![methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate](/img/structure/B11012562.png)

![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-valine](/img/structure/B11012566.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B11012577.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11012585.png)

![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11012605.png)
![N-{2,5-dimethoxy-4-[(2-methylpentanoyl)amino]phenyl}benzamide](/img/structure/B11012619.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11012623.png)
